molecular formula C6H7N4NaO3 B2358608 Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1147229-43-3

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2358608
CAS No.: 1147229-43-3
M. Wt: 206.137
InChI Key: BCDSACNKXHZDJG-UHFFFAOYSA-M
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Description

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinecarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    Sodium thiopental: A barbiturate used as an anesthetic.

    Sodium bicarbonate: A common buffering agent.

    Para-aminobenzoic acid (PABA) derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness: Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the hydrazinecarbonyl group and the pyrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1147229-43-3) is a compound belonging to the pyrazole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This mechanism is crucial for its potential applications in enzyme inhibition and therapeutic interventions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated an IC50 value of approximately 20 µg/mL against HeLa cells and 24 µg/mL against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. In particular, it has shown promising results against several bacterial strains and fungi. The exact mechanisms behind its antimicrobial effects may involve disruption of microbial cell walls or inhibition of essential metabolic pathways within the pathogens .

Table: Summary of Biological Activities

Activity Target IC50/Effect Reference
AnticancerHeLa Cells20 µg/mL
AnticancerMCF-7 Cells24 µg/mL
AntimicrobialVarious Bacterial StrainsSignificant inhibition
AntifungalFungal StrainsVariable

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to HeLa and MCF-7 cell lines to evaluate its cytotoxic effects. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, supporting its potential role as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests conducted on various microbial strains revealed that this compound exhibited notable antibacterial and antifungal activities. The compound was particularly effective against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Properties

IUPAC Name

sodium;5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3.Na/c1-10-4(5(11)8-7)2-3(9-10)6(12)13;/h2H,7H2,1H3,(H,8,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDSACNKXHZDJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)[O-])C(=O)NN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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